

# Kinase Selectivity Profile of Org 48762-0: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Org 48762-0

Cat. No.: B1677482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Org 48762-0**, also known as UR13870, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the  $\alpha$  and  $\beta$  isoforms.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the kinase selectivity profile of **Org 48762-0**, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. The information presented is intended to support further research and development efforts in therapeutic areas where p38 MAPK signaling is a critical driver of pathology, such as rheumatoid arthritis and other inflammatory diseases.

## Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.<sup>[1]</sup> They are key components of signaling cascades that regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ). Consequently, inhibitors of p38 MAPK, particularly the ubiquitously expressed p38 $\alpha$  isoform, have been pursued as promising therapeutic agents for a range of inflammatory conditions. **Org 48762-0** has emerged as a valuable research tool and potential therapeutic candidate due to its high potency and exceptional selectivity for p38 $\alpha$  and p38 $\beta$  kinases.

## Kinase Selectivity Profile

**Org 48762-0** demonstrates potent inhibition of p38 $\alpha$  kinase with a high degree of selectivity over other kinases. Its pharmacological activity has been characterized through various biochemical and cellular assays.

## Quantitative Inhibitory Activity

The inhibitory potency of **Org 48762-0** against its primary targets has been determined using enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

Target	Assay Type	Parameter	Value ( $\mu$ M)	Reference
p38 $\alpha$ Kinase	Enzyme Activity (IMAP)	EC50	0.10 $\pm$ 0.01	
p38 $\alpha/\beta$ Kinase	Cellular (MK2 Translocation)	EC50	0.69 $\pm$ 0.12	
TNF $\alpha$ Release	Cellular (LPS-stimulated PBMCs)	EC50	0.06	

## Kinase Selectivity Panel

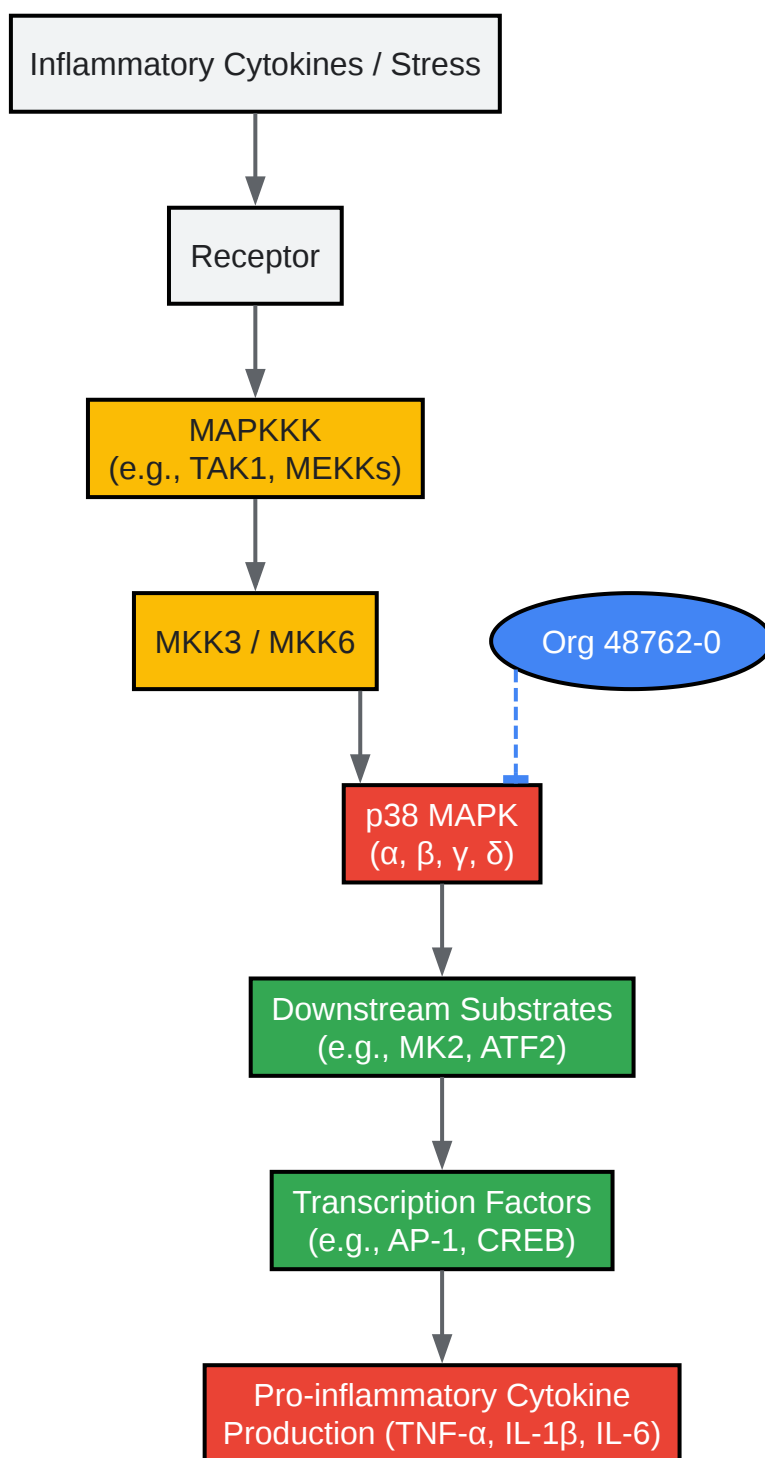
The selectivity of **Org 48762-0** was assessed against a panel of 50 human kinases. At a concentration of 10  $\mu$ M, **Org 48762-0** exhibited potent inhibition of p38 $\alpha$  and p38 $\beta$ . For the remaining 48 kinases in the panel, less than 25% inhibition was observed, demonstrating the high selectivity of the compound. This selectivity profile is a significant advantage, as off-target kinase inhibition can lead to undesirable side effects. The panel included key kinases from various families, such as c-Jun N-terminal kinases (JNKs), c-RAF, transforming growth factor- $\beta$ -activated kinase-1 (TAK1), and I $\kappa$ B kinase (IKK)  $\alpha/\beta$ .

## Signaling Pathway Modulation

**Org 48762-0** exerts its biological effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.

## p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of numerous genes involved in inflammation and apoptosis.



[Click to download full resolution via product page](#)

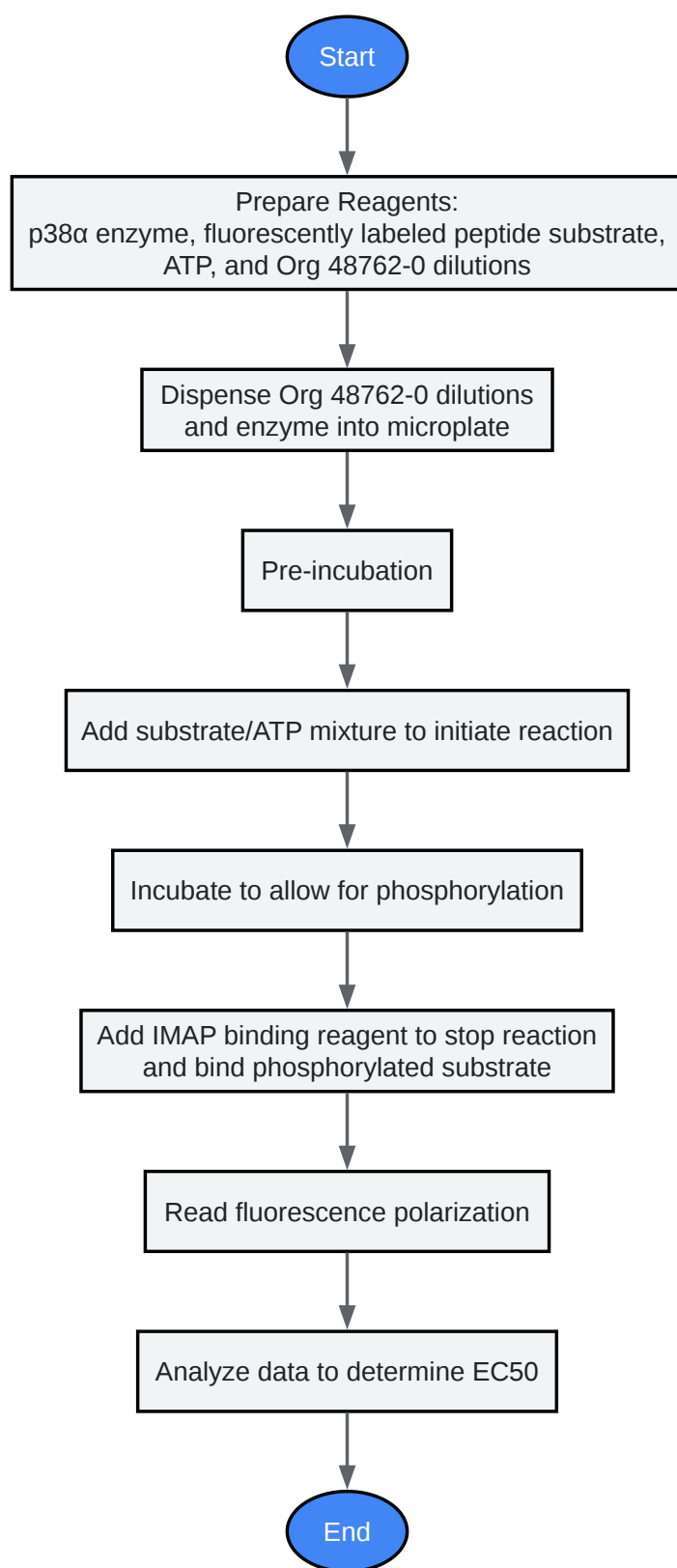
p38 MAPK Signaling Pathway and Inhibition by **Org 48762-0**

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

## p38 $\alpha$ Kinase Activity Assay (IMAP)

This assay quantifies the inhibitory effect of **Org 48762-0** on the enzymatic activity of p38 $\alpha$  kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.



[Click to download full resolution via product page](#)

Workflow for the p38α Kinase IMAP Assay

#### Methodology:

- **Reagent Preparation:** All reagents are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT, BSA). A fluorescently labeled peptide substrate for p38 $\alpha$  is used.
- **Compound Dispensing:** Serial dilutions of **Org 48762-0** are dispensed into the wells of a microplate.
- **Enzyme Addition:** A solution containing purified recombinant human p38 $\alpha$  kinase is added to each well.
- **Pre-incubation:** The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
- **Reaction Incubation:** The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow for substrate phosphorylation.
- **Reaction Termination and Detection:** The IMAP binding reagent, which contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate, is added to stop the reaction.
- **Fluorescence Polarization Reading:** The binding of the phosphorylated, fluorescently labeled substrate to the large nanoparticles slows its molecular rotation, leading to an increase in fluorescence polarization. The plate is read on a suitable fluorescence polarization reader.
- **Data Analysis:** The fluorescence polarization values are plotted against the concentration of **Org 48762-0**, and the EC<sub>50</sub> value is calculated using a non-linear regression model.

## LPS-Induced TNF $\alpha$ Release in Human PBMCs

This cellular assay measures the ability of **Org 48762-0** to inhibit the production and release of TNF- $\alpha$  from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

#### Methodology:

- **PBMC Isolation:** PBMCs are isolated from whole blood from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
- **Cell Plating:** The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a predetermined density (e.g.,  $2 \times 10^5$  cells/well).
- **Compound Treatment:** The cells are pre-incubated with various concentrations of **Org 48762-0** for a specified time (e.g., 30-60 minutes).
- **LPS Stimulation:** The cells are then stimulated with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF- $\alpha$  production.
- **Incubation:** The plates are incubated for a period of 4 to 24 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- **Supernatant Collection:** After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
- **TNF- $\alpha$  Quantification:** The concentration of TNF- $\alpha$  in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** The percentage of inhibition of TNF- $\alpha$  release is calculated for each concentration of **Org 48762-0**, and the EC<sub>50</sub> value is determined by plotting the inhibition percentage against the compound concentration.

## Conclusion

**Org 48762-0** is a potent and highly selective inhibitor of p38 $\alpha$  and p38 $\beta$  kinases. Its well-defined kinase selectivity profile, coupled with its demonstrated efficacy in cellular models of inflammation, underscores its value as a research tool for investigating the roles of p38 MAPK in health and disease. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings, thereby supporting the ongoing exploration of p38 MAPK inhibitors for therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Org 48762-0 (CAS 755753-89-0): R&D Systems [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [Kinase Selectivity Profile of Org 48762-0: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677482#kinase-selectivity-profile-of-org-48762-0]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)